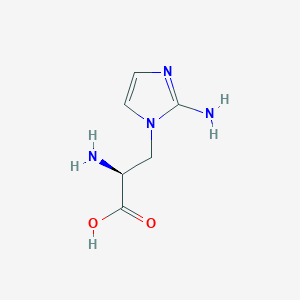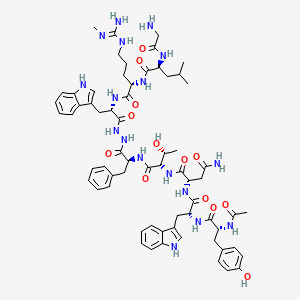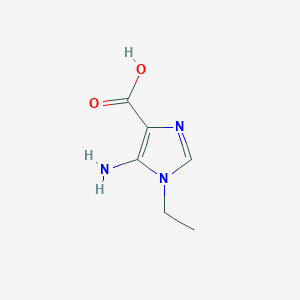![molecular formula C10H9N3S B12828881 2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)
2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both imidazole and benzothiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with glyoxal and ammonia, leading to the formation of the imidazole ring . Another method includes the use of acyl or sulfonyl chlorides in the presence of triethylamine (TEA) to form substituted products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: Substitution reactions, especially at the nitrogen atoms, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides and sulfonyl chlorides in the presence of bases like triethylamine are typical.
Major Products
The major products formed from these reactions include various substituted imidazole and benzothiazole derivatives, which can have enhanced biological activities.
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. It is known to bind to enzymes and proteins, altering their activity. This binding can inhibit the growth of microorganisms or cancer cells by disrupting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Thiazole: Exhibits various biological activities such as antibacterial and antifungal properties.
Uniqueness
2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole is unique due to its combined structural features of both imidazole and benzothiazole rings, which confer a diverse range of biological activities. This dual functionality makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H9N3S |
|---|---|
Molecular Weight |
203.27 g/mol |
IUPAC Name |
2-(4,5-dihydroimidazol-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H9N3S/c1-2-4-9-8(3-1)12-10(14-9)13-6-5-11-7-13/h1-4,7H,5-6H2 |
InChI Key |
NIVMWLKCHYXWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=N1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene](/img/structure/B12828799.png)
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B12828803.png)



![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)






![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)

